molecular formula C17H16FN5O4 B13144063 N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Cat. No.: B13144063
M. Wt: 373.3 g/mol
InChI Key: VYUHZFMIVSJGRA-WYFUGZQLSA-N
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Description

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a synthetic nucleoside analog of significant interest in biochemical and antiviral research. Its core structure features a purine base linked to a benzamide group at the 6-position and a critical fluorine atom at the 2' position of the ribose sugar moiety. This 2'-fluoro modification is a key structural feature, as it can confer enhanced stability against enzymatic degradation by nucleoside phosphorylases and hydrolases compared to their natural counterparts, making such analogs valuable tools for studying nucleic acid metabolism and function [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3132589/]. The primary research application of this compound lies in its potential as a precursor for modified nucleotides. It can be enzymatically phosphorylated and incorporated into oligonucleotides, where the 2'-fluoro modification and the bulky benzamide group can significantly alter the oligonucleotide's properties, including its binding affinity to complementary strands, its three-dimensional structure, and its resistance to nucleases. These properties are crucial for developing nucleic acid-based therapeutics, such as antisense oligonucleotides and aptamers, as well as for advanced biophysical studies like X-ray crystallography and NMR to probe nucleic acid-protein interactions [https://pubs.acs.org/doi/10.1021/jm300687e]. Researchers utilize this benzamide-modified, fluorinated nucleoside to investigate viral replication mechanisms, particularly against RNA viruses, where it may act as a chain terminator or induce mutagenesis in the viral genome. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-[9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11+,13-,17-/m1/s1

InChI Key

VYUHZFMIVSJGRA-WYFUGZQLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]([C@H](O4)CO)F)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of such nucleoside-like compounds typically involves:

The complexity arises from stereochemical requirements, especially the multiple chiral centers (2R,3S,4R,5R) in the tetrahydrofuran ring.

Synthesis of the Tetrahydrofuran Ring with Fluoro and Hydroxymethyl Substituents

Methodology:

  • Starting Material: The synthesis of the tetrahydrofuran ring often begins with carbohydrate derivatives or protected sugars.
  • Fluorination: Selective fluorination at the 4-position is achieved via electrophilic or nucleophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST), under conditions that favor stereoselectivity.
  • Hydroxymethyl Introduction: The hydroxymethyl group at the 5-position can be introduced via formaldehyde addition or via hydroxymethylation of the ring.

Reference: Literature indicates that fluorination of carbohydrate derivatives can be achieved with high stereoselectivity using reagents like NFSI, especially in the presence of chiral auxiliaries or catalysts to control stereochemistry.

Synthesis of the Purine Base

Methodology:

  • Construction of the purine core often involves cyclization of suitably substituted imidazole derivatives.
  • Functionalization at N-9: The attachment of the tetrahydrofuran ring at the N-9 position is typically achieved via nucleophilic substitution or coupling reactions, such as Mitsunobu reactions or direct nucleophilic attack on activated purine derivatives.

Reference: The synthesis of purine derivatives with specific substitutions at N-9 has been described using chlorinated purines reacting with nucleophilic sugar derivatives under Mitsunobu conditions, enabling stereoselective attachment.

Coupling of the Tetrahydrofuran Derivative to the Purine Core

Methodology:

  • Activation of the purine: Using chlorinated or brominated purines to facilitate nucleophilic attack.
  • Coupling reaction: The tetrahydrofuran derivative, bearing a hydroxyl group, reacts with the activated purine under conditions such as TBAF (tetrabutylammonium fluoride) or other fluoride sources to promote nucleophilic substitution.
  • Stereoselectivity: Achieved through the choice of protecting groups and reaction conditions to preserve stereochemistry.

Reference: Similar coupling strategies have been employed in nucleoside analog synthesis, where protected sugar derivatives are coupled to purine bases to generate the desired nucleoside structures.

Final Amide Formation

Methodology:

  • The benzamide moiety is introduced via acylation of the amino group on the purine or attached linker.
  • Reagents: Common acylation reagents include benzoyl chloride or benzoyl anhydride, with bases such as pyridine or triethylamine to facilitate the reaction.
  • Conditions: Typically performed in inert solvents like dichloromethane or dimethylformamide (DMF) at low temperatures to control reactivity.

Reference: The benzamide group is often introduced in late-stage synthesis to avoid interfering with sensitive functional groups on the nucleoside core.

Stereochemical Control and Purification

Given the multiple stereocenters, stereoselective synthesis often involves:

  • Use of chiral auxiliaries or chiral catalysts.
  • Stereoselective fluorination and hydroxymethylation steps.
  • Purification via chromatography techniques such as flash chromatography or preparative HPLC to isolate stereoisomers.

Summary of Key Data and Reaction Conditions

Step Reagents Conditions Stereochemical Control Notes
Fluorination of tetrahydrofuran NFSI, DAST -78°C to room temp High stereoselectivity with chiral auxiliaries Achieves 4-fluoro substitution
Hydroxymethylation Formaldehyde, base Mild heating Stereocontrolled via protecting groups Adds hydroxymethyl group at 5-position
Purine coupling Chlorinated purine, tetrahydrofuran derivative TBAF, reflux Stereoselective via protecting groups Ensures attachment at N-9
Benzamide formation Benzoyl chloride, pyridine 0°C to room temp Late-stage acylation Final step for benzamide group

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the purine base or the benzamide group.

    Substitution: The fluorine atom in the tetrahydrofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced purine or benzamide derivatives.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is primarily researched for its potential therapeutic applications:

Antiviral Activity : The compound has shown promise in inhibiting viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA or DNA, disrupting essential processes for viral proliferation.

Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells. By inhibiting key enzymes involved in nucleic acid synthesis such as DNA polymerase and reverse transcriptase, it effectively disrupts cancer cell growth and survival.

Biological Research

In biological studies, this compound serves as a valuable tool for understanding enzyme-substrate interactions. Its fluorinated sugar moiety provides insights into the role of fluorine in biological systems.

Enzyme Inhibition Studies : The compound is utilized to study the inhibition mechanisms of various enzymes related to nucleic acid metabolism. This research can lead to the development of more effective inhibitors for therapeutic use.

Fluorine's Biological Role : Investigating how the fluorinated structure influences biological activity helps researchers design better drugs with enhanced efficacy and reduced side effects.

Industrial Applications

In the pharmaceutical industry, this compound is integral in drug development processes:

Drug Design : The unique structure of this compound allows for the design of new antiviral and anticancer drugs with improved pharmacokinetic properties. Its stability and bioavailability make it a candidate for further development into clinically relevant therapies.

Synthetic Pathways : The methods developed for synthesizing this compound can be adapted for producing other nucleoside analogs, facilitating broader applications in medicinal chemistry.

Case Studies and Research Findings

  • Antiviral Efficacy : A study demonstrated that this compound effectively inhibited replication of certain viruses in vitro. The mechanism was attributed to its incorporation into viral genetic material.
  • Cancer Cell Apoptosis : Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study noted significant reductions in cell viability when treated with this compound compared to controls.
  • Enzyme Interaction Studies : A detailed investigation into enzyme interactions showed that this compound acts as a competitive inhibitor for key enzymes involved in nucleic acid synthesis. This insight is critical for developing targeted therapies.

Mechanism of Action

The mechanism of action of N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among analogs:

Compound Name / CAS Sugar Modifications Purine Modification Molecular Weight Key References
Target Compound 4-Fluoro, 3-hydroxy, 5-hydroxymethyl (2R,3S,4R,5R) N-6 benzamide ~373.3* -
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (4546-72-9) 4S-hydroxy, no fluorine N-6 benzamide 355.35
3'-Deoxy-3'-fluoroguanosine 3'-Fluoro, 2',3'-dideoxy Guanine base (no benzamide) 285.24
N-{9-[(2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxy... (110764-72-2) 3-methoxy, protected 5'-hydroxymethyl N-6 benzamide 687.74
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide hydrate (305808-19-9) 4S-hydroxy, no fluorine N-6 benzamide 373.37

*Calculated based on molecular formula C₁₇H₁₈FN₅O₄.

Key Observations :

  • The 4-fluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., CAS 4546-72-9) and may confer resistance to enzymatic degradation, similar to 3'-deoxy-3'-fluoroguanosine .
  • Protecting groups (e.g., bis(4-methoxyphenyl)(phenyl)methoxy in CAS 110764-72-2) are common in synthetic intermediates but absent in the target compound, affecting solubility and reactivity .

Physicochemical Properties

Property Target Compound CAS 4546-72-9 CAS 110764-72-2
Molecular Weight ~373.3 355.35 687.74
Solubility Moderate (polar solvents) Low (requires DMSO) Low (hydrophobic groups)
Stability High (fluorine reduces hydrolysis) Moderate Low (labile protecting groups)

The 4-fluoro group enhances stability against phosphorylases, a feature shared with 3'-fluorinated nucleosides like 3'-deoxy-3'-fluoroguanosine .

Biological Activity

N-(9-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex nucleoside analogue that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₁₇H₁₆FN₅O₄
Molecular Weight373.34 g/mol
CAS Number136834-20-3
Purity≥95%

The structure includes a purine base linked to a tetrahydrofuran moiety, which is modified with a fluorine atom and hydroxymethyl groups. These modifications are crucial for its biological interactions.

Antiviral Activity

Research indicates that nucleoside analogues similar to this compound exhibit significant antiviral properties. For instance, studies have shown that certain bridged nucleosides can inhibit viral replication by interfering with viral polymerases or other essential viral proteins .

Key Findings:

  • Inhibition of Viral Replication: The compound has been tested against various viruses, demonstrating effectiveness in inhibiting replication.
  • Mechanism of Action: Similar compounds have been found to act as competitive inhibitors of viral enzymes, which is hypothesized to be applicable to this compound as well.

Anticancer Activity

Nucleoside analogues are also explored for their anticancer properties. The compound's structural similarities to established chemotherapeutics suggest potential efficacy against cancer cells.

Case Studies:

  • Ewing Sarcoma (ES): In studies involving Ewing sarcoma cells, modifications to nucleosides have led to selective cytotoxicity without significant DNA damage, indicating a targeted approach to cancer treatment .
  • Cell Line Studies: Various derivatives have shown varying degrees of cytotoxicity across different cancer cell lines, with some compounds exhibiting over 12-fold selectivity towards cancer cells compared to normal cells .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Nucleotide Synthesis: By mimicking natural nucleotides, the compound can disrupt nucleotide metabolism in rapidly dividing cells.
  • Interference with DNA/RNA Polymerases: The structural features allow the compound to bind effectively to polymerases, inhibiting their function.

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